Array ( [bid] => 8012782 )
The IUPAC name for this compound is 2-chloro-5-fluoro-3-methoxybenzonitrile, reflecting the substituents’ positions on the benzene ring. The numbering begins at the nitrile group (position 1), with chlorine at position 2, fluorine at position 5, and a methoxy group at position 3 (Figure 1). Its CAS Registry Number is 1896256-70-4, which ensures unambiguous identification across chemical databases.
Positional isomers of this compound exhibit distinct physicochemical and biological properties. For example:
| Isomer Name | CAS Number | Molecular Formula | Melting Point (°C) |
|---|---|---|---|
| 2-Chloro-6-fluoro-3-methoxybenzonitrile | 886761-59-7 | C₈H₅ClFNO | 100–104 |
| 3-Chloro-5-fluoro-4-methoxybenzonitrile | 886497-30-9 | C₈H₅ClFNO | Not reported |
The ortho-chloro and para-fluoro substitution in 2-chloro-5-fluoro-3-methoxybenzonitrile enhances its dipole moment (estimated 3.2 D) compared to meta-substituted isomers.